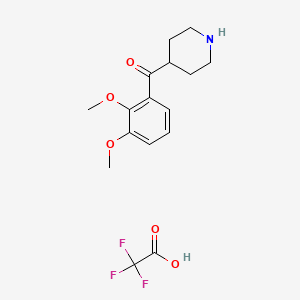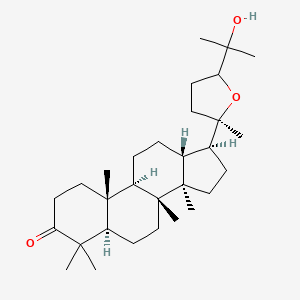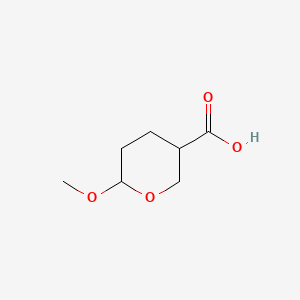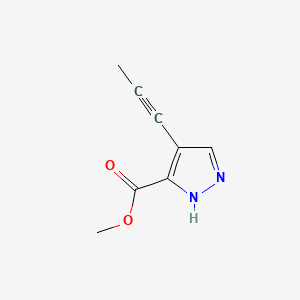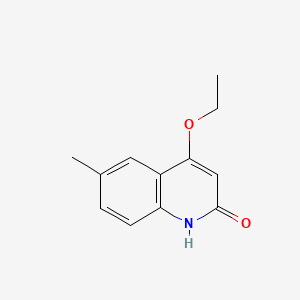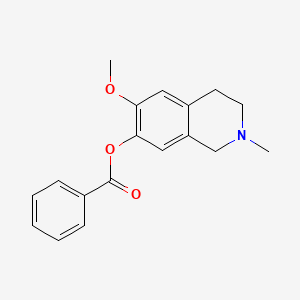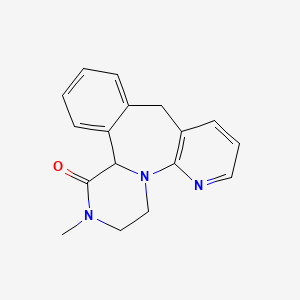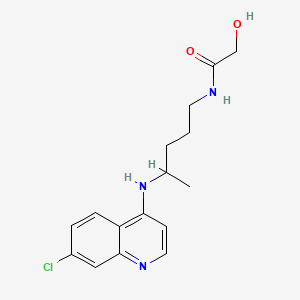
Didesethyl Chloroquine Hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didesethyl Chloroquine Hydroxyacetamide is a derivative of chloroquine, a well-known antimalarial drug. The compound has the molecular formula C16H20ClN3O2 and a molecular weight of 321.80 g/mol . It is primarily used in research settings, particularly in the study of proteomics and antiviral therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Didesethyl Chloroquine Hydroxyacetamide typically involves the modification of chloroquine. The process includes the removal of ethyl groups and the addition of a hydroxyacetamide group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Didesethyl Chloroquine Hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted chloroquine derivatives .
Applications De Recherche Scientifique
Didesethyl Chloroquine Hydroxyacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of Didesethyl Chloroquine Hydroxyacetamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin, thereby killing the parasite . Additionally, it may interfere with the replication of viral RNA, making it a potential antiviral agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: The parent compound, primarily used as an antimalarial drug.
Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and antiviral properties.
Cletoquine: Another chloroquine derivative with potential antiviral applications.
Uniqueness
Didesethyl Chloroquine Hydroxyacetamide is unique due to its specific structural modifications, which enhance its binding affinity to certain biological targets. This makes it a valuable compound for research in antiviral therapies and proteomics .
Propriétés
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOIOWFYPCSSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675836 |
Source


|
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-30-6 |
Source


|
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does didesethyl chloroquine hydroxyacetamide interact with the chikungunya virus, and what are the potential downstream effects?
A: While the provided research abstract doesn't explicitly detail the interaction mechanism of this compound, it highlights that this chloroquine derivative demonstrates a superior binding affinity to the P23pro-zbd domain of the chikungunya virus compared to chloroquine itself []. This domain is crucial for viral replication as it influences RNA binding during this process []. Inhibiting this domain could potentially disrupt the virus's ability to replicate within infected cells. The research suggests that this compound, along with other chloroquine derivatives like cletoquine and hydroxychloroquine, could hold promise as potential inhibitors of the chikungunya virus [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

